molecular formula C11H9N5OS2 B2864898 N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide CAS No. 2097857-36-6

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide

Cat. No.: B2864898
CAS No.: 2097857-36-6
M. Wt: 291.35
InChI Key: KVXRUECYNVHQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide is a hybrid heterocyclic compound combining a thiophene ring, a 1,2,3-triazole moiety, and a thiazole-carboxamide group. This structure leverages the electronic and steric properties of sulfur-containing heterocycles (thiophene and thiazole) and the click-chemistry-derived triazole linker. Such compounds are often explored for their biological activities, including anticancer, antimicrobial, and antifungal properties, due to their ability to interact with cellular targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS2/c17-11(9-6-18-7-13-9)12-4-8-5-16(15-14-8)10-2-1-3-19-10/h1-3,5-7H,4H2,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRUECYNVHQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the triazole and thiazole rings. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired rings.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often use alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Generation of various substituted thiazole and triazole derivatives.

Scientific Research Applications

Chemistry and Biology: N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide is used in the synthesis of novel organic compounds and as a building block in medicinal chemistry. Its unique structure makes it a valuable candidate for drug discovery and development.

Medicine: The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and microbial infections. Its ability to interact with biological targets makes it a promising candidate for therapeutic applications.

Industry: In the material science industry, this compound is used in the development of advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound is structurally analogous to several triazole-thiazole hybrids, but its unique substitution pattern (thiophene at the triazole N1 position and carboxamide at the thiazole C4) distinguishes it. Key comparisons include:

Compound Name Substituents Key Structural Differences Biological Activity Reference
Target Compound Thiophen-2-yl at triazole N1; thiazole-4-carboxamide Thiophene instead of aryl/alkyl groups Anticancer (hypothetical, based on analogs) N/A
N-((1-(2-Chlorobenzyl)-1H-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) 2-Cl-benzyl at triazole N1; benzofuran-carboxamide Benzofuran instead of thiazole; chlorophenyl substituent Antifungal (12.57% inhibition at 1000 ppm)
N-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-4-(1-(2-oxoethyl)-1H-triazol-4-yl)butanamide (12c) Benzoimidazole; oxoethyl-triazole Benzoimidazole core; lack of thiophene/thiazole Antibacterial (moderate activity)
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide (9c) Bromophenyl-thiazole; benzodiazole-phenoxymethyl Phenoxymethyl linker; bromophenyl substituent Antiproliferative (data not quantified)

Analysis :

  • Bioisosteric Replacements : Replacing benzofuran (8b) with thiazole introduces a nitrogen atom, which may alter solubility and hydrogen-bonding capacity .

Key Challenges :

  • Steric hindrance from the thiophene group may reduce reaction efficiency compared to smaller substituents (e.g., methyl or methoxy groups in 8a, 8d) .
  • Carboxamide formation requires anhydrous conditions to avoid hydrolysis, a common issue noted in analogous syntheses .
Computational and Crystallographic Insights
  • Docking Studies : For analogs like 9c, molecular docking reveals interactions with ATP-binding pockets (e.g., hydrophobic interactions with bromophenyl groups and hydrogen bonds with carboxamide) . The target compound’s thiophene may occupy additional hydrophobic pockets.
  • Crystallography : SHELXL-refined structures of similar compounds (e.g., nitroimidazole-triazole hybrids) show planar triazole-thiazole systems, critical for stacking interactions .

Q & A

Q. Table 1: Representative Synthetic Yields and Conditions

StepReaction TypeCatalyst/ConditionsYield (%)Reference
Triazole formationCuAACCuI, L-proline, H2_2O/EtOH85
AmidationEDCI/HOBtDMF, RT, 24 hrs70
Microwave amidationEDCI/HOBtDMF, 100°C, 30 mins88

Q. Table 2: Biological Activity of Analogues

CompoundMIC (S. aureus) (µg/mL)IC50_{50} (COX-2) (nM)Cytotoxicity (HEK-293, IC50_{50})
Thiophene analog2.515>100
Furan analog10150>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.